molecular formula C7H6BrClN2O B11799895 N-(2-Bromo-6-chloropyridin-3-yl)acetamide

N-(2-Bromo-6-chloropyridin-3-yl)acetamide

Cat. No.: B11799895
M. Wt: 249.49 g/mol
InChI Key: NHVGLMBNSCXDPA-UHFFFAOYSA-N
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Description

N-(2-Bromo-6-chloropyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H6BrClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-6-chloropyridin-3-yl)acetamide typically involves the reaction of 2-bromo-6-chloropyridine with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-6-chloropyridin-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

N-(2-Bromo-6-chloropyridin-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloropyridine
  • 2-Bromo-5-fluoropyridine
  • 2,6-Dibromopyridine
  • 2,6-Dichloropyridine
  • 2-Bromo-6-methylpyridine
  • 2-Bromo-5-methylpyridine
  • 5-Bromo-2-fluoropyridine
  • 2-Bromo-3-methylpyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 2,5-Dibromopyridine
  • 2-Bromopyridine

Uniqueness

N-(2-Bromo-6-chloropyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

N-(2-bromo-6-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6BrClN2O/c1-4(12)10-5-2-3-6(9)11-7(5)8/h2-3H,1H3,(H,10,12)

InChI Key

NHVGLMBNSCXDPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

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